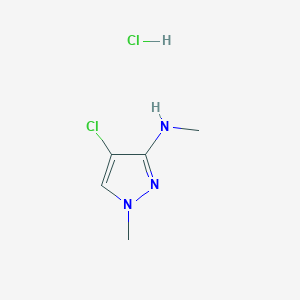

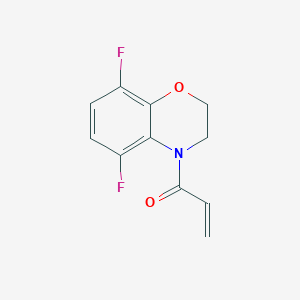

![molecular formula C18H11FN2O2S B2742349 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide CAS No. 941918-49-6](/img/structure/B2742349.png)

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide” is a chemical compound that belongs to the class of benzofuran derivatives . Benzofuran derivatives are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives involves several steps. For instance, 2-Acetyl benzofuran was synthesized by refluxing salicylaldehyde and dry chloroacetone in the presence of potassium carbonate . The product formed was reacted with 2-aminobenzothiazole with a catalyst p-toluene sulphonic acid to form N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine . Further reactions were carried out to synthesize more complex benzofuran derivatives .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The position and nature of the substituents on the benzofuran ring can significantly influence the biological activity of the compound .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a unique free radical cyclization cascade can be used to construct a complex benzofuran derivative . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide and its derivatives have been synthesized and evaluated for their antimicrobial activity. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds is essential for enhancing antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The most active compounds exhibited minimum inhibitory concentrations (MICs) of 12.5 μg/mL and 25 μg/mL against selected bacterial and fungal strains, respectively (Desai, Rajpara, & Joshi, 2013).

Potential in Fluorogenic Reagents

The compound exhibits potential for use as a fluorogenic reagent. This application is particularly important in the field of biochemistry and molecular biology for the detection and quantification of amino and thiol groups in proteins, drugs, and other biologically active molecules. Such applications are crucial for understanding protein structure, function, and interactions within biological systems.

Structural Motif for Metal-Catalyzed Reactions

It has been noted that N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, a related compound, possesses a structural motif potentially suitable for metal-catalyzed C-H bond functionalization reactions. This highlights the utility of benzothiazole derivatives in synthetic chemistry, offering a pathway for the development of novel chemical reactions and synthesis methods (Al Mamari, Al Awaimri, & Al Lawati, 2019).

Safety and Hazards

Based on the safety data sheet for a related compound, 2-Benzofuranyl methyl ketone, precautions should be taken to avoid dust formation and breathing in vapors, mist, or gas . In case of skin or eye contact, it’s recommended to wash off with soap and plenty of water . If swallowed or inhaled, medical attention may be required .

Wirkmechanismus

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects .

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities . For instance, some benzofuran derivatives have demonstrated dramatic anticancer activities . The compound’s interaction with its targets likely results in changes that inhibit the growth of cancer cells .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, benzofuran compounds have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , indicating that they may interact with and influence a variety of biochemical pathways.

Pharmacokinetics

Benzofuran derivatives have been noted for their improved bioavailability , suggesting that this compound may also exhibit favorable ADME properties.

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects . These effects were observed in different types of cancer cells , suggesting that this compound may also exhibit similar anticancer activity.

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds , suggesting that they may be effective in a variety of environments.

Eigenschaften

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2O2S/c19-13-7-5-11(6-8-13)17(22)21-18-20-14(10-24-18)16-9-12-3-1-2-4-15(12)23-16/h1-10H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHVQVCIFUIHQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

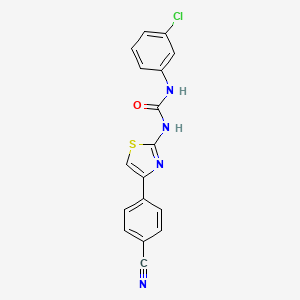

![4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2742266.png)

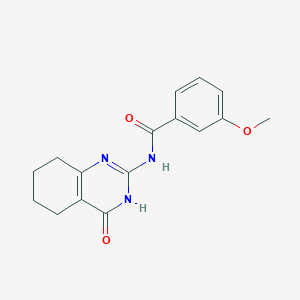

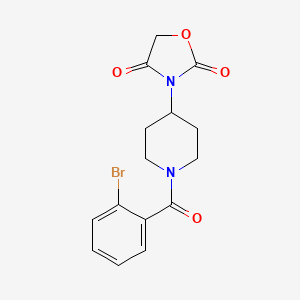

![1-(4-Tert-butylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2742268.png)

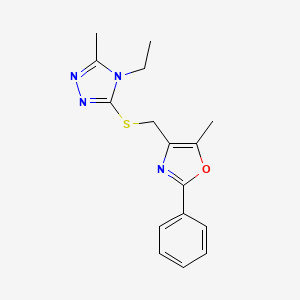

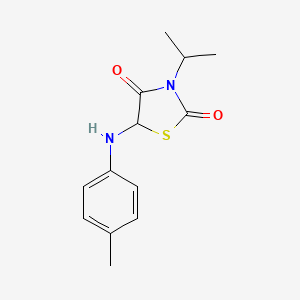

![2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2742271.png)

![N-((2-methoxypyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742273.png)

![Oxolan-3-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2742274.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2742285.png)

![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid](/img/structure/B2742287.png)